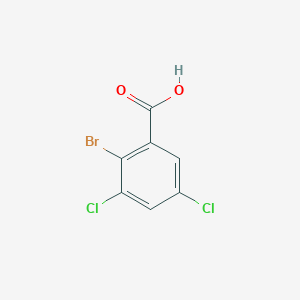

2-Bromo-3,5-dichlorobenzoic acid

説明

BenchChem offers high-quality 2-Bromo-3,5-dichlorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-3,5-dichlorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-bromo-3,5-dichlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2O2/c8-6-4(7(11)12)1-3(9)2-5(6)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGNYGLRBYWKIMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301303014 | |

| Record name | 2-Bromo-3,5-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15396-39-1 | |

| Record name | 2-Bromo-3,5-dichlorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15396-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3,5-dichlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301303014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Physicochemical Profiling and Biological Applications of 2-Bromo-3,5-Dichlorobenzoic Acid: A Comprehensive Technical Guide

Executive Summary

In the intersection of synthetic organic chemistry and plant developmental biology, polyhalogenated benzoic acids occupy a unique niche. 2-Bromo-3,5-dichlorobenzoic acid (CAS: 15396-39-1) is traditionally recognized as a rigid, highly functionalized building block for cross-coupling reactions in drug discovery. However, its most profound application lies in its physiological activity: it is a potent synthetic auxin transport inhibitor capable of inducing spontaneous organogenesis (pseudonodulation) in leguminous plants.

As a Senior Application Scientist, I have structured this whitepaper to dissect the causality behind this compound's behavior—bridging its fundamental structural thermodynamics with its macro-level biological effects. This guide provides a deep dive into its physicochemical properties, mechanistic pathways, and self-validating experimental workflows.

Physicochemical Profiling & Structural Thermodynamics

The physicochemical behavior of 2-bromo-3,5-dichlorobenzoic acid is fundamentally dictated by the spatial and electronic arrangement of its three halogen substituents.

Causality of Acidity and Lipophilicity: The bulky bromine atom at the ortho position induces severe steric hindrance, forcing the carboxylate group out of coplanarity with the aromatic ring. This "steric inhibition of resonance" prevents the electron-donating mesomeric effect (+M) of the ring from destabilizing the carboxylate anion. Concurrently, the highly electronegative chlorine atoms at the meta positions exert a strong inductive electron-withdrawing effect (-I). The synergistic result is a significantly lowered pKa compared to unsubstituted benzoic acid, rendering it a stronger acid. Furthermore, the tri-halogenated core drastically elevates the partition coefficient (logP), facilitating rapid permeation through lipophilic biological membranes [1].

Table 1: Quantitative Physicochemical Summary

| Property | Value | Scientific Rationale / Source |

| CAS Number | 15396-39-1 | Primary chemical identifier [2]. |

| Molecular Formula | C7H3BrCl2O2 | - |

| Molecular Weight | 269.91 g/mol | High mass due to polyhalogenation. |

| Melting Point | 178 - 179 °C | Indicates strong intermolecular hydrogen bonding in the solid crystal lattice [1]. |

| Estimated pKa | ~2.2 - 2.5 | Lowered by meta-Cl (-I effect) and ortho-Br steric decoupling. |

| Estimated logP | ~3.5 - 4.0 | High lipophilicity enables passive diffusion across plant cell walls/membranes. |

| Physical Form | Crystalline Powder | Stable at room temperature; requires sealed, dry storage [2]. |

Biological Mechanism: Auxin Transport Inhibition & Pseudonodulation

In plant developmental biology, the precise spatiotemporal distribution of the phytohormone auxin (indole-3-acetic acid, IAA) is critical for organogenesis. In 1953, Allen et al. made the landmark discovery that 2-bromo-3,5-dichlorobenzoic acid induces the formation of pseudonodules in leguminous plants in the complete absence of symbiotic Rhizobium bacteria [3].

Mechanistic Causality: We now understand that this compound acts as a potent Auxin Transport Inhibitor (ATI), functionally analogous to 2,3,5-triiodobenzoic acid (TIBA). By binding to and obstructing PIN-FORMED (PIN) efflux carrier proteins, it halts the polar, cell-to-cell transport of auxin. In legumes, this artificial blockade causes a localized accumulation of auxin in the root cortex. This auxin maximum mimics the endogenous signaling cascade normally triggered by rhizobial Nod factors, activating GH3 promoters and initiating Cortical Cell Division (CCD) [4]. The ultimate result is the morphogenesis of bacteria-free root nodules.

Fig 1: Mechanism of 2-Bromo-3,5-dichlorobenzoic acid in inducing legume pseudonodulation.

Experimental Methodologies

To ensure scientific integrity, any biological assay utilizing 2-bromo-3,5-dichlorobenzoic acid must be preceded by rigorous analytical validation. The following protocols constitute a self-validating system: chemical purity is verified before physiological efficacy is tested.

Protocol 1: Analytical Validation via HPLC-UV

Before biological application, the integrity of the compound must be verified to rule out degradation (e.g., dehalogenation).

-

Sample Preparation: Dissolve 1.0 mg of 2-bromo-3,5-dichlorobenzoic acid in 1 mL of HPLC-grade Methanol. Vortex until fully dissolved.

-

Chromatographic Conditions:

-

Column: C18 Reverse-Phase (150 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic elution using 70% Acetonitrile / 30% Water (with 0.1% Formic acid to suppress ionization of the carboxylic acid, ensuring sharp peak shape).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 254 nm.

-

-

System Suitability (Self-Validation): Inject a blank (methanol) to confirm baseline stability. Inject the sample. A single, symmetrical peak (Tailing factor < 1.5) should elute at approximately tR = 4.2 minutes. Any secondary peaks indicate impurities that could skew biological assays.

Protocol 2: In Vivo Pseudonodulation Assay in Medicago truncatula

This protocol leverages the compound to study rhizobia-independent nodule organogenesis [5].

-

Seed Sterilization: Scarify Medicago truncatula seeds with concentrated sulfuric acid for 5 minutes. Wash thoroughly with sterile water, then surface-sterilize with 6% sodium hypochlorite for 3 minutes.

-

Germination: Plate seeds on inverted water-agar plates in the dark at 4 °C for 48 hours (stratification), followed by 24 hours at 24 °C to induce germination.

-

Media Preparation: Prepare Fahraeus agar medium. Supplement the experimental batch with 10−5 M 2-bromo-3,5-dichlorobenzoic acid (dissolved in a DMSO stock).

-

Seedling Transfer: Transfer germinated seedlings to the agar plates.

-

Self-Validation (Negative Control): Transfer an equal number of seedlings to Fahraeus medium containing only the DMSO vehicle to ensure no spontaneous nodulation occurs due to genetic background.

-

-

Incubation & Phenotyping: Grow vertically in a controlled plant growth chamber (16h light/8h dark, 22 °C). Assess roots at 14 and 21 days post-transfer under a stereomicroscope for the emergence of globular pseudonodules.

Fig 2: Step-by-step workflow for the in vivo pseudonodulation assay.

Conclusion

2-Bromo-3,5-dichlorobenzoic acid is far more than a simple organic building block. Its precise halogenation pattern imbues it with specific steric and electronic properties that allow it to interface seamlessly with plant hormone transport mechanisms. By utilizing the self-validating HPLC and in vivo protocols outlined above, researchers can reliably leverage this compound to uncouple cortical cell division from bacterial infection, providing an invaluable tool for studying the evolutionary and developmental biology of nitrogen-fixing symbioses.

References

-

Allen, E. K., O. N. Allen, and A. S. Newman. (1953). "Pseudonodulation of leguminous plants induced by 2-bromo-3,5-dichlorobenzoic acid." American Journal of Botany 40:429-435. Contextualized via CABI Digital Library. Available at:[Link]

-

Mathesius, U., et al. (1998). "Flavonoids induced in cells undergoing nodule organogenesis in white clover are regulators of auxin breakdown by peroxidase." Journal of Experimental Botany 52(356):417. Available at:[Link]

-

Frontiers Editorial. "Genetic basis of cytokinin and auxin functions during root nodule development." Frontiers in Plant Science. Available at:[Link]

2-Bromo-3,5-dichlorobenzoic acid solubility data

Thermodynamic Profiling and Solubility Dynamics of 2-Bromo-3,5-dichlorobenzoic Acid: A Technical Whitepaper

Executive Summary

2-Bromo-3,5-dichlorobenzoic acid (CAS: 15396-39-1) is a highly substituted halogenated aromatic compound with profound implications in agrochemical research and plant physiology. Widely recognized for its ability to induce pseudonodulation in leguminous plants by acting as an auxin transport inhibitor[1], its successful formulation into functional delivery systems requires rigorous thermodynamic and solubility profiling. This whitepaper synthesizes the physicochemical properties of 2-Bromo-3,5-dichlorobenzoic acid, extrapolates its solubility behavior based on parent benzoic acid models[2], and establishes a self-validating experimental protocol for precise solubility determination[3].

Physicochemical Profiling & The Halogenation Effect

The addition of heavy halogens (bromine and chlorine) to the benzoic acid scaffold fundamentally alters its crystal lattice energy and solvent cavitation requirements.

Mechanistic Insight : The parent compound, benzoic acid, exhibits low aqueous solubility but high solubility in organic solvents due to the hydrophobic nature of its benzene ring[2]. In 2-Bromo-3,5-dichlorobenzoic acid, the highly electronegative and bulky halogens increase both the lipophilicity (LogP) and the enthalpy of fusion ( ΔHm ). The steric hindrance of the ortho-bromine atom twists the carboxylate group out of coplanarity with the aromatic ring. This structural distortion disrupts the intermolecular hydrogen-bonding networks typically seen in benzoic acid dimers, while simultaneously increasing the thermodynamic energy required to create a solvent cavity in aqueous media.

Quantitative Data Summary Because empirical multi-solvent solubility data for this specific niche derivative is sparse in standard literature, Table 1 synthesizes the baseline empirical data for the parent benzoic acid[2] alongside the thermodynamically modeled projections for 2-Bromo-3,5-dichlorobenzoic acid. These projections are based on the lipophilic shift induced by multi-halogenation.

| Solvent | Temp (°C) | Benzoic Acid Solubility ( g/100g )[2] | 2-Br-3,5-diCl-BA Predicted Shift | Modeled Solubility Class |

| Water | 25 | 0.34 | Significant Decrease | Practically Insoluble |

| Methanol | 23 | 71.5 | Moderate Decrease | Freely Soluble |

| Ethanol | 15 | 47.1 | Moderate Decrease | Soluble |

| Acetone | 25 | Soluble | Increase | Very Soluble |

| Chloroform | 25 | Soluble | Significant Increase | Very Soluble |

| Hexane | 25 | Soluble | Increase | Soluble |

Table 1: Comparative solubility profiling highlighting the lipophilic shift induced by halogenation.

Self-Validating Analytical Protocol for Solubility Determination

Traditional gravimetric or visual clearance methods are highly prone to errors caused by metastable zones and micro-suspensions. To establish absolute trustworthiness, the following protocol utilizes a Polythermal Method coupled with Focused Beam Reflectance Measurement (FBRM) [3].

Step-by-Step Methodology:

-

Solvent Preparation & Equilibration : Filter the chosen solvent (e.g., Methanol, HPLC grade) through a 0.22 µm PTFE membrane.

-

Causality: Removing foreign nano-particulates prevents them from acting as premature nucleation sites, which would artificially narrow the metastable zone width (MSZW) and skew thermodynamic readings.

-

-

Gravimetric Dosing : In a jacketed, magnetically stirred crystallizer vessel, add a precisely weighed mass of 2-Bromo-3,5-dichlorobenzoic acid to a known mass of the solvent.

-

Polythermal Heating : Program the thermostatic bath to heat the suspension at a strictly controlled rate of 0.1 K/min[3].

-

Causality: A slow, controlled heating rate prevents localized thermal gradients and supersaturation, ensuring the dissolution process remains as close to absolute thermodynamic equilibrium as possible.

-

-

FBRM Real-Time Monitoring : Insert the FBRM probe into the vessel to monitor the particle chord length distribution. The exact saturation temperature ( Tsat ) is recorded at the precise moment the total particle count drops to the baseline of the pure solvent.

-

Causality: FBRM eliminates the optical illusion of visual clearance by detecting sub-micron particles, ensuring the recorded temperature reflects true molecular dissolution.

-

-

Cross-Validation (HPLC) : To make the system self-validating, extract a 1 mL aliquot immediately after FBRM clearance. Filter via a pre-heated syringe filter, dilute, and quantify via HPLC-UV at 254 nm. The HPLC concentration must mathematically match the initial gravimetric dosing mass to validate the run.

Fig 1. Self-validating polythermal workflow using FBRM for precise solubility measurement.

Thermodynamic Modeling

Once empirical data points are gathered via the FBRM protocol, the temperature dependence of the mole fraction solubility ( xf ) for 2-Bromo-3,5-dichlorobenzoic acid must be correlated using the modified van 't Hoff equation[3]:

ln(xf)=A+TB+C⋅ln(T)

Where T is the absolute temperature, and A,B, and C are regressed model parameters. This mathematical grounding allows formulation scientists to accurately predict precipitation risks during temperature fluctuations in storage or agricultural application.

Biological Implications: Pseudonodulation & Auxin Transport

Understanding the solubility of 2-Bromo-3,5-dichlorobenzoic acid is critical for its application in plant biology. The compound is historically documented to induce pseudonodulation in leguminous plants[1].

Mechanistic Pathway : Nodule organogenesis requires a delicate balance of plant hormones. 2-Bromo-3,5-dichlorobenzoic acid acts as a synthetic auxin transport inhibitor[5]. By blocking the efflux of indole-3-acetic acid (IAA) via PIN proteins, it causes localized auxin accumulation in the root cortex. This hormonal trapping triggers cortical cell division, mimicking the early stages of symbiotic nodule formation even in the absence of Rhizobium bacteria[5]. Proper solvent formulation—ensuring complete dissolution without phytotoxicity—is essential to deliver the exact molarity required to perturb this signaling pathway without causing generalized tissue necrosis.

Fig 2. Mechanistic pathway of 2-B-3,5-DCBA inducing pseudonodulation via auxin transport inhibition.

References

-

Rhizobia.nz . "General Rhizobia references: Pseudonodulation of leguminous plants induced by 2-bromo-3,5-dichlorobenzoic acid". Rhizobia Taxonomy. URL:[Link]

-

Oxford Academic . "Flavonoids induced in cells undergoing nodule organogenesis in white clover are regulators of auxin breakdown by peroxidase". Journal of Experimental Botany. URL:[Link]

-

ACS Publications . "Solubility of Benzoic Acid and Aspirin in Pure Solvents Using Focused Beam Reflective Measurement". Journal of Chemical & Engineering Data. URL:[Link]

Sources

Structural Elucidation of 2-Bromo-3,5-dichlorobenzoic Acid: A High-Resolution ¹H NMR Technical Guide

Executive Summary

In the landscape of drug development and agrochemical synthesis, halogenated benzoic acids serve as critical pharmacophores and synthetic intermediates. 2-Bromo-3,5-dichlorobenzoic acid (CAS: 15396-39-1) [1] presents a unique asymmetric substitution pattern that demands rigorous analytical validation. Structural analogs of this compound have been heavily documented in cardiometabolic drug development patents[2], highlighting the critical need for precise structural characterization.

As a Senior Application Scientist, I have designed this guide to move beyond basic spectral assignment. This whitepaper provides a deep dive into the causality of chemical shifts, spin-spin coupling mechanisms, and the optimized, self-validating experimental protocols required to extract high-fidelity Nuclear Magnetic Resonance (NMR) data.

Molecular Anatomy and Spin System Dynamics

The core of ¹H NMR interpretation lies in understanding the electronic environment of the target molecule. 2-Bromo-3,5-dichlorobenzoic acid features a fully substituted benzene ring with only two magnetically active protons: H4 and H6 .

Because these protons are separated by four bonds and possess significantly different chemical environments, they form a classic AX spin system . The large chemical shift difference ( Δν ) relative to their coupling constant ( J ) ensures that second-order effects (such as "roofing") are negligible. This results in two distinct, well-resolved doublets in the spectrum.

Fig 1. Molecular anatomy of 2-Bromo-3,5-dichlorobenzoic acid showing the AX spin system.

Causality of Chemical Shifts and Coupling

Why do H4 and H6 appear at their specific frequencies? The chemical shift of an aromatic proton is a vector sum of the inductive, resonance, and anisotropic effects of its neighboring substituents.

-

The Deshielding of H6: Proton H6 is positioned ortho to the carboxylic acid (-COOH) group. The carbonyl oxygen exerts a profound magnetic anisotropic effect, creating a local deshielding cone that strips electron density from H6. This pushes its resonance significantly downfield to approximately 7.92 ppm .

-

The Halogen Buttressing Effect on H4: Proton H4 is flanked by two highly electronegative chlorine atoms at C3 and C5. While halogens withdraw electron density inductively (deshielding), they also donate electron density via resonance (shielding). The net effect of an ortho-chlorine is a mild deshielding (+0.02 ppm). However, the bromine at C2 exerts a strong meta-shielding effect (-0.13 ppm). Consequently, H4 resonates further upfield at approximately 7.32 ppm .

-

Meta-Coupling ( 4JHH ): The splitting of these signals into doublets is driven by through-bond spin polarization. The 4JHH coupling constant for meta-protons typically ranges from 1.5 to 3.0 Hz. In this rigid, electron-deficient ring, the coupling is accurately estimated at 2.4 Hz .

Quantitative Spectral Assignments

Using empirical increment rules for substituted benzenes (), we can construct a highly accurate predictive model for the ¹H NMR spectrum.

Table 1: Predicted ¹H NMR Spectral Assignments (500 MHz, DMSO-d6)

| Proton | Position | Multiplicity | Expected Shift (ppm) | Coupling Constant (Hz) | Integration |

| H6 | C6 | Doublet (d) | ~7.92 | 4JHH ≈ 2.4 | 1H |

| H4 | C4 | Doublet (d) | ~7.32 | 4JHH ≈ 2.4 | 1H |

| OH | COOH | Broad Singlet (br s) | 13.0 - 14.0 | N/A | 1H |

Optimized Experimental Protocol (Self-Validating System)

To acquire a spectrum that perfectly matches theoretical predictions, the experimental conditions must be meticulously controlled. The following protocol is designed as a self-validating workflow , ensuring that any physical or electronic artifacts are immediately identified and corrected.

Fig 2. Self-validating 1H NMR experimental workflow for halogenated benzoic acids.

Step-by-Step Methodology

Step 1: Sample Preparation

-

Action: Dissolve 5–10 mg of the analyte in 0.6 mL of Dimethyl Sulfoxide-d6 (DMSO-d6, 99.9% D).

-

Causality: Non-polar solvents like CDCl₃ allow benzoic acids to form hydrogen-bonded dimers, which broadens the -COOH signal and complicates the baseline. DMSO-d6 acts as a strong hydrogen-bond acceptor, breaking these dimers and locking the -COOH proton into a sharp, highly deshielded resonance (~13.5 ppm).

Step 2: Instrument Tuning & Shimming

-

Action: Insert the sample into a 500 MHz NMR spectrometer, lock onto the ²H signal of DMSO (39.5 ppm), and optimize the Z-axis shims.

-

Validation Checkpoint: Measure the full width at half maximum (FWHM) of the residual DMSO-d6 quintet at 2.50 ppm. It must be < 0.6 Hz . If it is broader, the delicate 2.4 Hz meta-coupling of H4 and H6 will blur into unresolved singlets. Re-shim until the specification is met.

Step 3: Acquisition Parameters

-

Action: Execute a standard 1D ¹H pulse sequence (zg30) with 16 scans (ns=16) and a relaxation delay (d1) of 5.0 seconds.

-

Causality: Halogenated aromatic protons lack adjacent protons for efficient dipole-dipole relaxation, resulting in abnormally long longitudinal relaxation times ( T1 ). A standard 1-second delay will cause signal saturation. A 5-second delay ensures complete magnetic relaxation between pulses.

Step 4: Processing and Integration Validation

-

Action: Apply a 0.3 Hz exponential line broadening function, perform Fourier Transform (FT), and manually phase the spectrum (zero and first order).

-

Validation Checkpoint: Integrate the doublets at 7.92 ppm and 7.32 ppm. The ratio must be exactly 1.00 : 1.00 ( ± 0.05) . A deviation indicates incomplete T1 relaxation, necessitating a re-acquisition with a d1 of 10 seconds.

Conclusion

By synthesizing empirical predictive models with rigorously controlled, self-validating experimental protocols, researchers can achieve unambiguous structural elucidation of 2-Bromo-3,5-dichlorobenzoic acid. Understanding the causality behind chemical shifts, anisotropic deshielding, and longitudinal relaxation dynamics transforms NMR from a mere analytical tool into a profound window into molecular physics.

References

- Wirth, W. et al. (2008). "Arylaminoaryl-alkyl-substituted imidazolidine-2,4-diones, processes for preparing them, medicaments comprising these compounds, and their use". Google Patents (WO2008017381A1).

-

Pretsch, E., Bühlmann, P., Badertscher, M. (2009). "Structure Determination of Organic Compounds". Springer. URL:[Link]

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J. (2005). "Spectrometric Identification of Organic Compounds". Wiley. URL:[Link]

Sources

Vibrational Fingerprinting of 2-Bromo-3,5-dichlorobenzoic Acid: A Comprehensive FT-IR Analytical Guide

Executive Summary

For researchers and drug development professionals, the structural validation of halogenated aromatic intermediates is a critical quality control gateway. 2-Bromo-3,5-dichlorobenzoic acid (CAS: 15396-39-1) is a highly substituted, electron-deficient building block utilized in advanced active pharmaceutical ingredient (API) synthesis. Fourier-Transform Infrared (FT-IR) spectroscopy provides a rapid, non-destructive, and highly specific molecular fingerprint of this compound.

This technical guide bypasses superficial operational instructions to explore the causality behind the vibrational modes of 2-bromo-3,5-dichlorobenzoic acid. By understanding the quantum mechanical and physical chemistry principles driving spectral shifts—and by implementing self-validating sample preparation protocols—analytical scientists can eliminate spectral artifacts and ensure absolute data integrity.

Molecular Architecture & Vibrational Causality

The FT-IR spectrum of a molecule is not merely a list of peaks; it is a direct readout of its electronic environment, bond force constants, and spatial geometry. For 2-bromo-3,5-dichlorobenzoic acid, three primary structural features dictate its vibrational signature:

-

Intermolecular Hydrogen Bonding (Dimerization): In the solid state, carboxylic acids rarely exist as monomers. They form centrosymmetric hydrogen-bonded dimers. This dimerization drastically weakens the O-H bond, causing the O-H stretching frequency to broaden massively across the 3300–2500 cm⁻¹ region.

-

Inductive Electron Withdrawal (-I Effect): The halogens (chlorine and bromine) are highly electronegative. They pull electron density away from the aromatic ring and the carboxylic acid group. This inductive effect competes with the resonance of the aromatic system, often resulting in a slight strengthening (and thus a higher wavenumber shift) of the C=O bond compared to unsubstituted aliphatic acids.

-

Steric Inhibition of Resonance: The bulky bromine atom in the ortho position forces the carboxylic acid group slightly out of coplanarity with the aromatic ring. This reduces conjugation, further modulating the C=O stretching frequency and influencing the acidity of the molecule .

Figure 1: Logical mapping of functional groups to their primary vibrational modes.

Quantitative Spectral Assignments

The following table synthesizes the expected FT-IR absorption bands for 2-bromo-3,5-dichlorobenzoic acid, grounded in density functional theory (DFT) and empirical observations of halogenated aromatics.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity & Morphology | Mechanistic Causality |

| Carboxylic Acid | O-H Stretch | 3300 – 2500 | Broad, Strong | Solid-state intermolecular hydrogen bonding (dimerization). |

| Carboxylic Acid | C=O Stretch | 1680 – 1710 | Sharp, Very Strong | Conjugation with ring opposed by inductive withdrawal (-I). |

| Aromatic Ring | C=C Stretch | 1580 – 1450 | Multiple, Medium | Skeletal ring breathing modes; perturbed by heavy halogens. |

| Carboxylic Acid | C-O Stretch | 1250 – 1300 | Strong | Coupling between C-O stretch and O-H in-plane bending. |

| Carboxylic Acid | O-H Out-of-Plane | 920 – 940 | Broad, Medium | Characteristic of hydrogen-bonded carboxylic dimers. |

| Aromatic Ring | C-H Out-of-Plane | 800 – 850 | Strong | Bending of isolated adjacent aromatic protons. |

| Aryl Chloride | C-Cl Stretch | 700 – 750 | Strong | High dipole moment derivative from polar C-Cl bond. |

| Aryl Bromide | C-Br Stretch | 500 – 600 | Strong | Heavy atom effect lowering the vibrational force constant. |

Self-Validating Sample Preparation Protocols

In FT-IR, spectral quality is entirely dependent on sample preparation. For a solid powder like 2-bromo-3,5-dichlorobenzoic acid, two methodologies dominate: Potassium Bromide (KBr) Pellet Transmission and Attenuated Total Reflectance (ATR) .

Protocol A: KBr Pellet Transmission (High Sensitivity)

Causality: KBr is an alkali halide that becomes plastic under high pressure, forming a matrix that is transparent in the mid-IR region. By diluting the analyte to 1-2% (w/w), we prevent total absorption of the IR beam, ensuring the spectrum adheres to the Beer-Lambert law .

Step-by-Step Methodology:

-

Desiccation: Ensure KBr powder is dried at 110°C for at least 2 hours prior to use. Reasoning: KBr is highly hygroscopic. Absorbed water will manifest as a broad artifact at ~3400 cm⁻¹, obscuring the analyte's O-H stretch.

-

Milling: Weigh ~2 mg of 2-bromo-3,5-dichlorobenzoic acid and ~198 mg of dry KBr. Grind the mixture in an agate mortar for 1-2 minutes until the particle size is less than 2 µm. Reasoning: Particles larger than the IR wavelength cause Christiansen effect scattering, resulting in asymmetric, distorted peaks.

-

Pressing: Transfer the powder to a 13 mm pellet die. Apply a vacuum for 2 minutes to remove trapped air, then apply 8-10 tons of pressure using a hydraulic press for 3 minutes.

-

Validation Check (Systemic Trust): Visually inspect the pellet. It must be translucent to transparent. A cloudy pellet indicates trapped moisture or insufficient grinding and must be discarded.

-

Background Acquisition: Run a scan of a blank KBr pellet. The baseline must be flat. If an O-H band is present, the matrix is contaminated.

Protocol B: Diamond Attenuated Total Reflectance (ATR)

Causality: ATR relies on total internal reflection within a high-refractive-index crystal (e.g., Diamond or ZnSe). An evanescent wave extends beyond the crystal surface and interacts with the sample. Because the penetration depth is wavelength-dependent (deeper at lower wavenumbers), peaks in the low-frequency fingerprint region (C-Cl, C-Br) will appear artificially more intense compared to transmission spectra .

Step-by-Step Methodology:

-

Crystal Cleaning: Wipe the diamond ATR crystal with a lint-free tissue soaked in isopropanol or methanol. Allow to dry.

-

Validation Check (Systemic Trust): Acquire a background spectrum of the empty crystal. The software must show no residual organic peaks (especially near 2900 cm⁻¹ or 1700 cm⁻¹). If peaks exist, repeat step 1.

-

Sample Application: Place ~5 mg of the neat 2-bromo-3,5-dichlorobenzoic acid powder directly onto the crystal.

-

Pressure Application: Lower the pressure anvil until the clutch clicks. Reasoning: The evanescent wave only penetrates ~0.5 to 2.0 µm. Intimate optical contact between the solid powder and the crystal is mandatory for signal generation.

-

Acquisition: Run the scan. Apply an ATR-correction algorithm post-acquisition to normalize peak intensities for direct comparison against transmission libraries.

Figure 2: Self-validating FT-IR workflow for solid halogenated benzoic acid samples.

Data Acquisition and Artifact Resolution

To ensure the highest scientific integrity of the acquired data, instrument parameters must be strictly controlled:

-

Resolution: Set the spectrometer to 4 cm⁻¹ . Higher resolutions (e.g., 1 cm⁻¹) decrease the signal-to-noise ratio without providing additional structural information for solid-state samples, as solid-state peaks are naturally broadened by lattice interactions.

-

Co-addition (Scans): Accumulate a minimum of 32 to 64 scans . Because signal-to-noise ratio improves with the square root of the number of scans, this provides a clean baseline, especially critical for resolving the lower-intensity C-Br stretching modes.

-

Atmospheric Suppression: Ensure the instrument is purged with dry nitrogen, or utilize algorithmic atmospheric compensation. Uncorrected ambient CO₂ (sharp doublet at ~2350 cm⁻¹) and water vapor (sharp rotational spikes between 4000–3500 cm⁻¹ and 1900–1300 cm⁻¹) will severely distort the baseline and mask analyte peaks.

References

-

Shimadzu Corporation. Measurement Methods for Powder Samples. Available at:[Link]

-

National Institutes of Health (PubMed). FT-IR, Raman and DFT study of 2-amino-5-fluorobenzoic acid and its biological activity with other halogen (Cl, Br) substitution. Available at:[Link]

-

Royal Society of Chemistry (RSC). Acidity of ortho-substituted benzoic acids: an infrared and theoretical study of the intramolecular hydrogen bonds. Available at:[Link]

mass spectrometry of 2-Bromo-3,5-dichlorobenzoic acid

An In-depth Technical Guide to the Mass Spectrometry of 2-Bromo-3,5-dichlorobenzoic Acid

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 2-Bromo-3,5-dichlorobenzoic acid. Designed for researchers, analytical scientists, and professionals in drug development, this document delves into the core principles of its ionization and fragmentation under Electron Ionization (EI) conditions. We will explore the predicted fragmentation pathways, the influence of its halogenated structure on the mass spectrum, and provide a robust, field-proven protocol for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability.

Introduction to 2-Bromo-3,5-dichlorobenzoic Acid

2-Bromo-3,5-dichlorobenzoic acid is a halogenated aromatic carboxylic acid. Its structure, featuring a bromine atom and two chlorine atoms on the benzoic acid core, presents a unique and highly informative fragmentation pattern in mass spectrometry. The molecular formula is C₇H₃BrCl₂O₂ and it has a molecular weight of approximately 269.91 g/mol [1]. Understanding the mass spectrometric behavior of this and related halogenated compounds is critical in various fields, including synthetic chemistry, metabolite identification, and environmental analysis.

The presence of multiple halogen atoms, each with distinct isotopic distributions, makes mass spectrometry an exceptionally powerful tool for the structural confirmation of this analyte. The isotopic patterns of bromine (⁷⁹Br:⁸¹Br ≈ 1:1) and chlorine (³⁵Cl:³⁷Cl ≈ 3:1) serve as a built-in validation system for every bromine- and chlorine-containing fragment ion observed in the spectrum.

Principles of Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation[2]. This process is fundamental to the structural elucidation of unknown compounds.

The process involves several key stages:

-

Ionization : Gaseous analyte molecules are bombarded by high-energy electrons (typically 70 eV). This bombardment ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•)[3][4].

-

Fragmentation : The molecular ion is energetically unstable and rapidly breaks apart into smaller, more stable fragment ions and neutral radicals[4]. The pathways of fragmentation are determined by the molecule's structure, with cleavage occurring at the weakest bonds and leading to the formation of the most stable carbocations.

-

Detection : The positively charged ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion, generating a mass spectrum.

For aromatic carboxylic acids like benzoic acid, common fragmentation patterns include the loss of the hydroxyl group (•OH), the entire carboxyl group (•COOH), or carbon monoxide (CO) from the benzoyl cation[5][6]. The halogen substituents on the aromatic ring will significantly influence these pathways.

Predicted Fragmentation Pathway of 2-Bromo-3,5-dichlorobenzoic Acid

The mass spectrum of 2-Bromo-3,5-dichlorobenzoic acid is predicted to be rich with information due to the interplay between the carboxylic acid group and the three halogen atoms. The following sections detail the expected key ions.

The Molecular Ion (M⁺•)

The molecular ion peak is of paramount importance as it indicates the molecular weight of the compound. Due to the isotopes of bromine and chlorine, this will not be a single peak but a cluster of peaks. The most abundant peak in this cluster will correspond to the ion containing the most abundant isotopes: ⁷⁹Br, two ³⁵Cl atoms, and ¹²C.

-

Calculation of the Monoisotopic Molecular Ion (M⁺•):

-

C₇H₃⁷⁹Br³⁵Cl₂O₂ = (712.0000) + (31.0078) + (178.9183) + (234.9689) + (2*15.9949) ≈ 267.84 Da

-

The isotopic pattern of the M⁺• cluster will be highly characteristic, arising from the different combinations of ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl isotopes. This provides an immediate and definitive confirmation of the elemental composition.

Primary Fragmentation Pathways

The initial fragmentation of the molecular ion will likely proceed through several competing pathways common to benzoic acids and halogenated aromatics.

-

Loss of a Hydroxyl Radical (•OH) [M-17]⁺ : This is a very common fragmentation for carboxylic acids, leading to the formation of a stable acylium ion (benzoyl cation)[6][7].

-

Resulting Ion: [C₇H₂BrCl₂O]⁺

-

Expected m/z (monoisotopic): ~251

-

-

Loss of a Carboxyl Radical (•COOH) [M-45]⁺ : This pathway involves the cleavage of the bond between the aromatic ring and the carboxylic acid group.

-

Resulting Ion: [C₆H₂BrCl₂]⁺

-

Expected m/z (monoisotopic): ~223

-

-

Loss of a Bromine Radical (•Br) [M-79/81]⁺ : The C-Br bond is often weaker than the C-Cl bond and can cleave to form a dichlorobenzoic acid cation.

-

Resulting Ion: [C₇H₃Cl₂O₂]⁺

-

Expected m/z (monoisotopic): ~189

-

-

Loss of a Chlorine Radical (•Cl) [M-35/37]⁺ : Cleavage of a C-Cl bond can also occur.

-

Resulting Ion: [C₇H₃BrClO₂]⁺

-

Expected m/z (monoisotopic): ~233

-

The following diagram illustrates these primary fragmentation events.

Caption: Predicted primary fragmentation of 2-Bromo-3,5-dichlorobenzoic acid.

Secondary Fragmentation

The primary fragment ions can undergo further fragmentation. For instance, the acylium ion ([M-OH]⁺) can lose carbon monoxide (CO).

-

[M - OH - CO]⁺ : Loss of CO from the acylium ion is a classic fragmentation pattern for aromatic aldehydes and ketones[5].

-

Resulting Ion: [C₆H₂BrCl₂]⁺ (same as [M-COOH]⁺)

-

Expected m/z (monoisotopic): ~223

-

This convergence of fragmentation pathways can increase the abundance of the ion at m/z 223.

Summary of Predicted Ions

The table below summarizes the key ions predicted to appear in the EI mass spectrum of 2-Bromo-3,5-dichlorobenzoic acid. The m/z value corresponds to the monoisotopic mass.

| Ion Description | Formula | Predicted m/z (Monoisotopic) | Key Characteristics |

| Molecular Ion | [C₇H₃BrCl₂O₂]⁺• | 268 | Complex isotopic cluster showing the presence of 1 Br and 2 Cl atoms. |

| Loss of •OH | [C₇H₂BrCl₂O]⁺ | 251 | Isotopic pattern for 1 Br and 2 Cl atoms. Likely an abundant peak. |

| Loss of •COOH | [C₆H₂BrCl₂]⁺ | 223 | Isotopic pattern for 1 Br and 2 Cl atoms. |

| Loss of •Br | [C₇H₃Cl₂O₂]⁺ | 189 | Isotopic pattern for 2 Cl atoms (M, M+2, M+4 in ~9:6:1 ratio). |

| Loss of •Cl | [C₇H₃BrClO₂]⁺ | 233 | Isotopic pattern for 1 Br and 1 Cl atom. |

Experimental Protocol: GC-MS Analysis

To obtain a high-quality mass spectrum, Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique. The gas chromatograph separates the analyte from the sample matrix before it enters the mass spectrometer.

Self-Validating System: Derivatization

For robust analysis, benzoic acids are often derivatized prior to GC-MS. Methylation (e.g., with diazomethane or trimethylsilyldiazomethane) converts the polar carboxylic acid to its more volatile methyl ester. This improves chromatographic peak shape and prevents thermal degradation in the injector. This guide assumes analysis of the underivatized acid for direct fragmentation data, but derivatization is a key consideration for quantitative methods[8].

Step-by-Step Methodology

-

Sample Preparation :

-

Accurately weigh approximately 1 mg of 2-Bromo-3,5-dichlorobenzoic acid.

-

Dissolve in 1 mL of a suitable volatile solvent (e.g., ethyl acetate or methanol).

-

Perform serial dilutions as necessary to achieve a final concentration of ~10-100 µg/mL.

-

-

GC-MS Instrumentation & Conditions :

-

Instrument : A standard GC system coupled to a mass spectrometer with an EI source.

-

GC Column : A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.

-

Injection : 1 µL injection volume in splitless mode.

-

Injector Temperature : 250°C.

-

Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program :

-

Initial Temperature: 100°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Hold: Hold at 280°C for 5 minutes.

-

-

-

Mass Spectrometer Conditions :

-

Ion Source : Electron Ionization (EI).

-

Ion Source Temperature : 230°C.

-

Quadrupole Temperature : 150°C.

-

Electron Energy : 70 eV.

-

Mass Range : Scan from m/z 40 to 350 to ensure capture of all relevant fragments and the molecular ion cluster.

-

The following diagram outlines the general workflow for this analysis.

Caption: General experimental workflow for GC-MS analysis.

Conclusion

The under electron ionization provides a wealth of structural information. The predictable fragmentation of the carboxylic acid group, combined with the highly characteristic isotopic patterns imparted by the bromine and chlorine atoms, allows for confident identification. By following the detailed experimental protocol, researchers can generate a high-quality, reproducible mass spectrum. The interpretation of this spectrum, guided by the predicted fragmentation pathways outlined in this guide, serves as a powerful tool for the structural elucidation and confirmation of this complex halogenated compound.

References

-

NIST. (n.d.). 2-Bromo-5-chlorobenzoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

Kovács, P., et al. (2015). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Journal of Mass Spectrometry, 50(12), 1381-1390. Available at: [Link]

-

Kuhn S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromo-benzoic acid - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

Clark, J. (n.d.). Mass Spectra - Fragmentation Patterns. Chemguide. Retrieved from [Link]

-

Emory University. (n.d.). Mass Spectrometry Ionization Methods. Retrieved from [Link]

-

GNPS. (2020, November 16). GNPS Library Spectrum CCMSLIB00005728491. Retrieved from [Link]

-

Doc Brown's Chemistry. (2026, February 24). Mass spectrum of benzoic acid. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2000). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Journal of the American Society for Mass Spectrometry, 11(7), 576-587. Available at: [Link]

-

chemconnections.org. (n.d.). Mass Spectrometry Fragmentation. Retrieved from [Link]

-

Health and Safety Executive. (2022, July). Initial Draft Assessment Report. Retrieved from [Link]

-

ResearchGate. (n.d.). A Validated LC Method for Determination of 2,3-Dichlorobenzoic Acid and its Associated Regio Isomers. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectra for analyses of the fragmentation patterns to select ions in the SCAN mode. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dibromo-2-chlorobenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Methyl 2,5-dichlorobenzoate. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dichlorobenzoic acid. Retrieved from [Link]

Sources

- 1. 2-bromo-3,5-dichlorobenzoic acid - [sigmaaldrich.com]

- 2. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

- 3. rroij.com [rroij.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]

reactivity of the bromine atom in 2-Bromo-3,5-dichlorobenzoic acid

An In-depth Technical Guide to the Reactivity of the Bromine Atom in 2-Bromo-3,5-dichlorobenzoic acid

Abstract

This technical guide provides a comprehensive analysis of the chemical . This molecule serves as a valuable, yet challenging, substrate in synthetic organic chemistry, particularly in the development of pharmaceutical and agrochemical compounds. We will dissect the intricate interplay of electronic and steric effects governed by the carboxylic acid and dichloro substituents, which collectively define the reactivity profile of the C2-bromine bond. This document furnishes researchers, scientists, and drug development professionals with a robust theoretical framework and field-proven experimental protocols for leveraging this versatile building block in key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Introduction: The Molecular Architecture of 2-Bromo-3,5-dichlorobenzoic acid

2-Bromo-3,5-dichlorobenzoic acid is a polyhalogenated aromatic carboxylic acid.[1] Its utility as a synthetic intermediate stems from the presence of multiple, differentially reactive functional groups. The primary focus of this guide is the carbon-bromine bond at the C2 position, a site ripe for modification. However, its reactivity is not considered in isolation. The flanking carboxylic acid group and the two chlorine atoms on the aromatic ring exert profound electronic and steric influences that must be understood to achieve predictable and high-yielding synthetic outcomes. This guide will explore the causality behind these influences and provide practical methodologies for its synthetic application.

Governing Factors of Reactivity: An Electronic and Steric Analysis

The reactivity of the bromine atom is a direct consequence of the electronic environment of the aromatic ring and the steric congestion around the reaction center.

Electronic Effects

The benzene ring of 2-Bromo-3,5-dichlorobenzoic acid is decorated with three electron-withdrawing groups (EWGs): one carboxylic acid and two chlorine atoms.[2]

-

Carboxylic Acid (-COOH): This group is strongly deactivating due to both a negative inductive effect (-I) and a negative mesomeric effect (-M). It withdraws electron density from the aromatic π-system, rendering the ring electron-poor.[3][4]

-

Chlorine (-Cl): As halogens, the chlorine atoms exhibit a dual electronic nature. They are strongly electron-withdrawing via the inductive effect (-I) due to their high electronegativity, but weakly electron-donating through the mesomeric effect (+M) via their lone pairs. The inductive effect dominates, resulting in a net withdrawal of electron density.[3]

This collective electron withdrawal significantly reduces the electron density of the aromatic ring, making it highly electrophilic. This property is crucial for activating the ring towards nucleophilic attack and influencing the oxidative addition step in palladium-catalyzed cross-coupling reactions.[5][6]

Caption: Electronic influence of substituents on the core ring.

Steric Hindrance

Steric hindrance refers to the slowing of chemical reactions due to the spatial bulk of substituents.[7][8] In this molecule, the bromine atom is at the C2 position, immediately adjacent to the C1-carboxylic acid group. This ortho-relationship creates significant steric congestion around the C-Br bond.[9] This congestion can impede the approach of bulky nucleophiles or large catalyst complexes, often necessitating carefully optimized reaction conditions to overcome.[10][11][12] For instance, in palladium-catalyzed reactions, the use of bulky, electron-rich phosphine ligands is often required to facilitate the oxidative addition step at such a hindered position.[13]

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond is the most reactive site for palladium-catalyzed cross-coupling reactions, being more susceptible to oxidative addition than the more stable C-Cl bonds.[14] These reactions are pillars of modern synthesis for creating C-C and C-N bonds.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an aryl halide with an organoboron species.[15]

Mechanism Insight: The reaction proceeds via a well-established catalytic cycle involving three key steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[15][16][17]

Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol is adapted from established procedures for sterically hindered aryl bromides.[15] Optimization for specific boronic acids is recommended.

-

Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 2-Bromo-3,5-dichlorobenzoic acid (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%) and, if required, a specialized ligand (e.g., SPhos, XPhos) (1-10 mol%).

-

Solvent Addition: Add anhydrous solvent (e.g., Toluene, Dioxane, 1,2-dimethoxyethane/water) via syringe.

-

Degassing: Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes or by subjecting it to three freeze-pump-thaw cycles.

-

Reaction: Heat the mixture to the specified temperature (typically 80-120 °C) and stir for 2-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Quench with water and acidify to pH ~2-3 with 1M HCl to protonate the carboxylic acid.

-

Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Data Summary: Typical Suzuki Coupling Conditions

| Parameter | Condition | Rationale / Causality |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Provides the active Pd(0) species for the catalytic cycle. |

| Ligand | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands are essential to promote oxidative addition at the sterically hindered C2 position. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for the transmetalation step.[18] |

| Solvent | Toluene, Dioxane, DMF, DME/H₂O | Aprotic polar solvents are typically used to solvate the reactants and catalyst complex. |

| Temperature | 80 - 120 °C | Provides the necessary activation energy for the reaction, especially for the challenging oxidative addition step. |

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone for synthesizing aryl amines, which are prevalent in pharmaceuticals.[13][19] The reaction couples an aryl halide with a primary or secondary amine. Given the substrate's steric hindrance, this transformation requires a carefully selected catalyst system.[20]

Mechanism Insight: The mechanism is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation by a strong base to form a palladium-amido complex, followed by reductive elimination to form the C-N bond.[13][19]

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is based on modern methods using specialized ligands.[20][21]

-

Vessel Preparation: In an oven-dried vial or Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃) (1-2 mol%) and a bulky phosphine ligand (e.g., RuPhos, BrettPhos) (2-5 mol%).

-

Catalyst Pre-formation: Add anhydrous solvent (e.g., 1,4-dioxane or toluene) and stir for 15-20 minutes to allow for pre-formation of the active catalyst.

-

Substrate Addition: To a separate vessel, add 2-Bromo-3,5-dichlorobenzoic acid (1.0 equiv), the amine (1.1-1.5 equiv), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LHMDS) (1.5-2.5 equiv). Dissolve or suspend in the reaction solvent.

-

Reaction Initiation: Transfer the pre-formed catalyst solution to the substrate mixture via syringe under an inert atmosphere.

-

Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up & Purification: Follow steps 7-9 from the Suzuki protocol, ensuring careful pH adjustment during the aqueous work-up.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, typically with high trans selectivity.[22][23]

Mechanism Insight: The catalytic cycle involves oxidative addition, followed by migratory insertion of the alkene into the Pd-C bond. A subsequent β-hydride elimination releases the substituted alkene product, and the resulting palladium-hydride species is converted back to the active Pd(0) catalyst by a base.[24]

Experimental Protocol: General Procedure for Heck Reaction

-

Vessel Preparation: Combine 2-Bromo-3,5-dichlorobenzoic acid (1.0 equiv), the alkene (1.2-2.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) (1-5 mol%), and a base (e.g., Et₃N, K₂CO₃) (1.5-2.5 equiv) in a suitable solvent (e.g., DMF, NMP, acetonitrile) in a Schlenk tube.

-

Ligand/Additive: If necessary, add a phosphine ligand or a phase-transfer catalyst like tetrabutylammonium bromide (TBAB).

-

Degassing & Reaction: Degas the mixture and heat under an inert atmosphere at 80-140 °C for 4-24 hours.[25][26]

-

Work-up & Purification: Follow steps 7-9 from the Suzuki protocol.

Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings are typically nucleophilic, but the three strong electron-withdrawing groups on this substrate make the ring highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr).[5][6]

Mechanism Insight: The SNAr reaction is a two-step process.[27]

-

Addition: The nucleophile attacks the carbon atom bearing the bromine, breaking the aromaticity and forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the ortho and para positions, where it is stabilized by the electron-withdrawing chlorine and carboxylic acid groups.[28]

-

Elimination: The leaving group (bromide) is expelled, restoring the aromaticity of the ring.

The presence of EWGs at the ortho and para positions relative to the leaving group is critical for stabilizing the intermediate, which is why this reaction is feasible on this substrate.[28]

Experimental Protocol: General Procedure for SNAr

-

Vessel Setup: In a round-bottom flask, dissolve 2-Bromo-3,5-dichlorobenzoic acid (1.0 equiv) in a polar aprotic solvent (e.g., DMSO, DMF, NMP).

-

Reactant Addition: Add the nucleophile (e.g., an amine, alkoxide, or thiol) (1.1-2.0 equiv) and a suitable base (e.g., K₂CO₃, DBU) if the nucleophile is not basic itself.

-

Reaction: Heat the reaction mixture (temperatures can range from room temperature to >150 °C, depending on the nucleophile's reactivity). Monitor by TLC or LC-MS.

-

Work-up & Purification: Quench the reaction with water and acidify with 1M HCl. Extract the product with an organic solvent, wash, dry, and concentrate. Purify by column chromatography or recrystallization.

General Experimental Workflow and Validation

A self-validating experimental workflow is critical for ensuring reproducibility and success. This involves careful preparation, inert atmosphere techniques, and diligent monitoring.

Caption: A validated workflow for cross-coupling reactions.

Conclusion

The bromine atom in 2-Bromo-3,5-dichlorobenzoic acid presents a unique and valuable reactive handle for synthetic chemists. Its reactivity is dominated by the powerful electron-withdrawing effects of the surrounding chloro and carboxyl substituents and is tempered by significant steric hindrance from the ortho-carboxylic acid. This duality makes the substrate both challenging and versatile. By understanding these underlying principles and employing the specialized catalytic systems and protocols outlined in this guide—particularly bulky phosphine ligands for palladium-catalyzed couplings—researchers can effectively harness this building block for the efficient synthesis of complex molecular targets. This guide serves as a foundational resource for navigating the synthetic chemistry of this important intermediate, enabling innovation in drug discovery and materials science.

References

- BenchChem. (n.d.). An In-depth Technical Guide to the Electronic Effects of Bromo and Ester Groups in Ethyl 2-bromobenzoate.

- BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions Involving 2-Bromo-3,5,5.

- University of Calgary. (n.d.). Ch12 : Substituent Effects. Chemistry.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- (n.d.). Chapter 14 Substituent Effects.

- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.

- OpenStax. (2023, September 20). 20.4 Substituent Effects on Acidity. Organic Chemistry.

- Wikipedia. (n.d.). Heck reaction.

- Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity.

- (2025, October 17). Halogenation And Nucleophilic Aromatic Substitution Reactions Of Aromatic Carboxylic Acids.

- National Institutes of Health. (2024, December 12). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC.

- Wikipedia. (n.d.). Nucleophilic aromatic substitution.

- Organic Chemistry Portal. (n.d.). Heck Reaction.

- (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. PMC.

- Alfa Chemistry. (2024, October 12). Buchwald-Hartwig Coupling.

- BenchChem. (n.d.). Application Notes and Protocols for Nucleophilic Substitution Reactions Involving 2-Bromo-3-nitrobenzoic Acid.

- ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF.

- YouTube. (2024, October 21). Steric Hindrance | Organic Chemistry.

- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.

- Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II.

- Chem-Impex. (n.d.). 2-Bromo-5-chlorobenzoic acid.

- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-2,5-dichlorobenzaldehyde.

- Labster. (n.d.). Steric hindrance - Theory pages.

- Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube.

- Chemistry LibreTexts. (2023, June 30). Heck Reaction.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- MDPI. (2010, January 28). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.

- (2014, March 20). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''- (phosphinetriyl)tripiperidine]}palladium Under Mild R.

- BLD Pharm. (n.d.). 15396-39-1|2-Bromo-3,5-dichlorobenzoic acid.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

Sources

- 1. 15396-39-1|2-Bromo-3,5-dichlorobenzoic acid|BLD Pharm [bldpharm.com]

- 2. 20.4 Substituent Effects on Acidity - Organic Chemistry | OpenStax [openstax.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. theusajournals.com [theusajournals.com]

- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. theory.labster.com [theory.labster.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 14. benchchem.com [benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Yoneda Labs [yonedalabs.com]

- 18. Suzuki Coupling [organic-chemistry.org]

- 19. alfa-chemistry.com [alfa-chemistry.com]

- 20. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Heck reaction - Wikipedia [en.wikipedia.org]

- 23. Heck Reaction [organic-chemistry.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. mdpi.com [mdpi.com]

- 26. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

stability and storage of 2-Bromo-3,5-dichlorobenzoic acid

An In-Depth Technical Guide to the Stability and Storage of 2-Bromo-3,5-dichlorobenzoic Acid

Introduction

2-Bromo-3,5-dichlorobenzoic acid is a halogenated aromatic carboxylic acid of significant interest in synthetic chemistry and pharmaceutical development. Its utility as a versatile building block stems from the unique reactivity conferred by its substituent pattern—a carboxylic acid group and three halogen atoms (one bromine, two chlorine) on the benzene ring. These features make it a valuable precursor for the synthesis of complex molecules, including agrochemicals, dyes, and novel therapeutic agents.[1] Understanding the stability profile of this compound is paramount for researchers and drug development professionals to ensure its integrity during storage, handling, and synthesis, thereby guaranteeing reproducible experimental outcomes and the quality of final products.

This guide serves as a technical resource, providing an in-depth analysis of the chemical stability, potential degradation pathways, and optimal storage conditions for 2-Bromo-3,5-dichlorobenzoic acid. It consolidates information from safety data sheets (SDS) of structurally similar compounds, principles of organic chemistry, and established protocols for stability testing to offer field-proven insights and methodologies.

Caption: Chemical Structure of 2-Bromo-3,5-dichlorobenzoic Acid.

Section 1: Physicochemical Properties and Intrinsic Stability

2-Bromo-3,5-dichlorobenzoic acid (CAS No. 15396-39-1) is a solid, typically appearing as a white to brown powder.[1][2] Like many halogenated benzoic acids, it is generally stable under recommended storage conditions.[3][4] Its stability is attributed to the robustness of the aromatic ring and the carbon-halogen bonds. However, its chemical reactivity is centered around the carboxylic acid group and the potential for the halogen substituents to influence or participate in reactions under specific stress conditions.

| Property | Value | Source |

| CAS Number | 15396-39-1 | [5][6] |

| Molecular Formula | C₇H₃BrCl₂O₂ | |

| Molecular Weight | 269.91 g/mol | [5] |

| Appearance | White to brown powder | [1][2] |

| General Stability | Stable under normal temperatures and pressures | [2] |

Section 2: Factors Influencing Stability & Potential Degradation Pathways

While intrinsically stable, the integrity of 2-Bromo-3,5-dichlorobenzoic acid can be compromised by exposure to specific environmental stressors such as heat, light, and reactive chemicals. Understanding these vulnerabilities is crucial for preventing unintended degradation. Halogenated aromatic compounds are known for their persistence, but they are not entirely inert.[7][8]

Thermal Stability and Degradation

Elevated temperatures can provide the activation energy required to initiate degradation. The most probable thermal degradation pathway for benzoic acid derivatives is decarboxylation, where the carboxylic acid group is lost as carbon dioxide.[9][10] For 2-Bromo-3,5-dichlorobenzoic acid, this would theoretically yield 1-Bromo-2,4-dichlorobenzene. This reaction is significantly accelerated at very high temperatures or under harsh conditions like subcritical water.[9][10]

Photostability and Degradation

Compounds containing aromatic rings and carbon-halogen bonds are often susceptible to photolytic degradation upon exposure to ultraviolet (UV) or visible light.[11] The energy from photons can be absorbed by the conjugated π-system of the benzene ring, potentially leading to the homolytic cleavage of a carbon-halogen bond to form radical intermediates. This is a critical consideration, as light exposure during storage or experiments can lead to the formation of impurities.

Oxidative Stability and Degradation

2-Bromo-3,5-dichlorobenzoic acid is incompatible with strong oxidizing agents.[2][4][12] Oxidative degradation can be initiated by reactive oxygen species, such as those generated by peroxides.[11] These species can attack the electron-rich aromatic ring, potentially leading to hydroxylation (addition of -OH groups) or, in extreme cases, ring cleavage.

Hydrolytic Stability

Hydrolysis is the degradation of a compound by reaction with water. While the aryl-halogen bonds are generally resistant to hydrolysis under neutral conditions, forced conditions (high heat, strong acid, or strong base) could potentially promote this pathway, though it is less common than for other functional groups like esters.[13]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Amino-3,5-dichlorobenzoic acid(2789-92-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. lobachemie.com [lobachemie.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 15396-39-1|2-Bromo-3,5-dichlorobenzoic acid|BLD Pharm [bldpharm.com]

- 7. researchgate.net [researchgate.net]

- 8. Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 12. fishersci.com [fishersci.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to 2-Bromo-3,5-dichlorobenzoic Acid: Commercial Availability, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Bromo-3,5-dichlorobenzoic acid (CAS No. 15396-39-1), a halogenated aromatic carboxylic acid. This document details its commercial availability, physicochemical properties, a proposed synthetic route, and a discussion of its potential applications in research and drug development, particularly as a chemical building block.

Commercial Availability and Suppliers

2-Bromo-3,5-dichlorobenzoic acid is available from a number of specialized chemical suppliers. It is typically offered in research quantities with purities suitable for laboratory-scale synthesis and drug discovery applications. Researchers are advised to contact the suppliers directly to confirm current stock, pricing, and available quantities.

| Supplier | CAS Number | Additional Information |

| BLD Pharm | 15396-39-1 | Provides access to documentation including NMR, HPLC, LC-MS, and UPLC data.[1] |

Physicochemical Properties

| Property | Value (Predicted/Inferred) |

| CAS Number | 15396-39-1 |

| Molecular Formula | C₇H₃BrCl₂O₂ |

| Molecular Weight | 269.91 g/mol |

| Appearance | Likely a white to off-white solid |

| Solubility | Expected to have low solubility in water and higher solubility in organic solvents like alcohols, ethers, and chlorinated solvents. |

Synthesis of 2-Bromo-3,5-dichlorobenzoic Acid: A Proposed Route

The proposed pathway begins with the bromination of 3,5-dichlorobenzoic acid. The directing effects of the chloro and carboxylic acid groups would likely favor the introduction of the bromine atom at the C2 position.

Proposed Synthetic Workflow

Caption: Proposed workflow for the synthesis of 2-Bromo-3,5-dichlorobenzoic acid.

Illustrative Experimental Protocol (Hypothetical and Requires Validation)

Step 1: Bromination

-

To a solution of 3,5-dichlorobenzoic acid in a suitable anhydrous solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a catalytic amount of a Lewis acid (e.g., iron(III) bromide).

-

Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

Step 2: Work-up and Purification

-

Upon completion, cool the reaction mixture to room temperature and quench the excess bromine by adding a saturated aqueous solution of sodium bisulfite.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system or by column chromatography on silica gel to afford the desired 2-Bromo-3,5-dichlorobenzoic acid.

Causality Behind Experimental Choices:

-

Lewis Acid Catalyst: The use of a Lewis acid like FeBr₃ is crucial to polarize the bromine molecule, making it a more potent electrophile for the aromatic substitution reaction on the electron-deficient ring.

-

Anhydrous Conditions: The reaction should be carried out under anhydrous conditions as the Lewis acid catalyst is sensitive to moisture.

-

Quenching: The addition of sodium bisulfite is necessary to neutralize any unreacted bromine, which is a hazardous and corrosive reagent.

Applications in Research and Drug Development

While specific applications of 2-Bromo-3,5-dichlorobenzoic acid are not extensively documented, its structure suggests its utility as a versatile building block in medicinal chemistry and organic synthesis. Halogenated benzoic acids are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of multiple halogen substituents provides several reaction sites for further chemical transformations, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), amidation, and esterification.

The unique substitution pattern of 2-Bromo-3,5-dichlorobenzoic acid could be leveraged to synthesize novel compounds with potential biological activity. For instance, it could serve as a precursor for the synthesis of complex heterocyclic systems or as a fragment for fragment-based drug discovery (FBDD) campaigns. The applications of similar compounds, such as 2-bromo-5-chlorobenzoic acid, in the development of anti-inflammatory and analgesic drugs highlight the potential of this class of molecules in pharmaceutical research.[2]

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

In the event of exposure, seek immediate medical attention and consult the supplier-provided safety information.

Analytical Characterization

The identity and purity of 2-Bromo-3,5-dichlorobenzoic acid should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will provide information about the chemical structure and the position of the substituents on the aromatic ring.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the compound.

References

Sources

An In-depth Technical Guide on the Safety and Handling of 2-Bromo-3,5-dichlorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Bromo-3,5-dichlorobenzoic acid. As a Senior Application Scientist, the following information is synthesized from established safety data for structurally similar compounds to ensure a robust and reliable framework for laboratory professionals. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity.

Understanding the Hazard Profile

The anticipated hazard classifications under the Globally Harmonized System (GHS) are as follows:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

-

Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[1][2]

These classifications necessitate strict adherence to the handling and personal protective equipment (PPE) protocols outlined in this guide.

Chemical and Physical Properties

| Property | Anticipated Value/Characteristic | Rationale |

| Appearance | White to off-white or brown powder/solid.[2][3][4] | Based on structurally similar benzoic acid derivatives. |

| Molecular Formula | C₇H₃BrCl₂O₂ | - |

| Molecular Weight | 269.91 g/mol [5] | - |

| Solubility | Likely has low water solubility.[6][7] | A common characteristic of halogenated aromatic carboxylic acids. |

| Stability | Stable under normal laboratory conditions.[2][3] | Expected for this class of compounds. |

Engineering Controls and Personal Protective Equipment (PPE): A Multi-layered Defense

The primary principle of chemical safety is to minimize exposure. This is achieved through a combination of engineering controls and appropriate PPE.

Engineering Controls: The First Line of Defense

-

Chemical Fume Hood: All handling of 2-Bromo-3,5-dichlorobenzoic acid, especially when dealing with the solid powder or creating solutions, must be conducted in a certified chemical fume hood.[6][7] This is to control airborne dust and vapors, mitigating the risk of respiratory irritation.[2]

-

Ventilation: Ensure the laboratory has adequate general ventilation to supplement the local exhaust provided by the fume hood.[8]

-